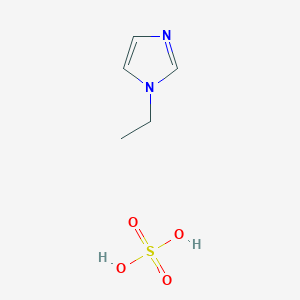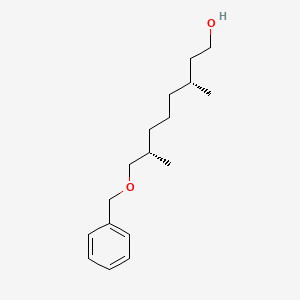
(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol: is an organic compound characterized by its unique stereochemistry and functional groups. This compound features a benzyloxy group attached to an octanol backbone, with specific chiral centers at the 3rd and 7th positions. The presence of these chiral centers gives the compound its distinct (3R,7S) configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Octanol Backbone: This step involves the construction of the octanol backbone through a series of reactions such as aldol condensation, reduction, and hydrolysis.
Introduction of Chiral Centers: The chiral centers at the 3rd and 7th positions are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Attachment of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group on the octanol backbone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 (Chromium trioxide) in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or THF (Tetrahydrofuran).
Substitution: Benzyl halides in the presence of a base like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted octanols.
Applications De Recherche Scientifique
(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol: has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparaison Avec Des Composés Similaires
(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol: can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Numéro CAS |
647035-17-4 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
(3R,7S)-3,7-dimethyl-8-phenylmethoxyoctan-1-ol |
InChI |
InChI=1S/C17H28O2/c1-15(11-12-18)7-6-8-16(2)13-19-14-17-9-4-3-5-10-17/h3-5,9-10,15-16,18H,6-8,11-14H2,1-2H3/t15-,16+/m1/s1 |
Clé InChI |
VNTGCCOQPRPJKP-CVEARBPZSA-N |
SMILES isomérique |
C[C@H](CCC[C@H](C)COCC1=CC=CC=C1)CCO |
SMILES canonique |
CC(CCCC(C)COCC1=CC=CC=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-{(E)-[(pyridin-2-yl)methylidene]amino}propane-2-thiol](/img/structure/B12591132.png)
![2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane](/img/structure/B12591134.png)
![2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine](/img/structure/B12591137.png)

![Lithium, [[bis(1-methylethyl)phosphino]methyl]-](/img/structure/B12591145.png)
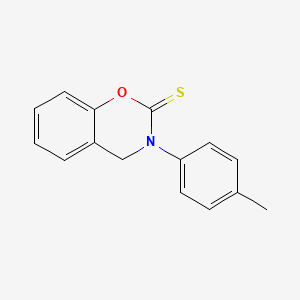
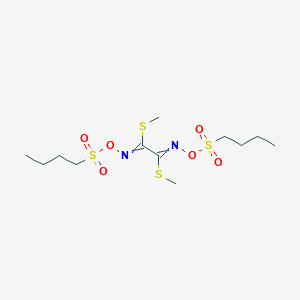

![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)
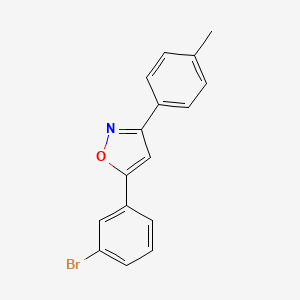
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-](/img/structure/B12591203.png)
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)

